molecular formula C14H17ClO2 B6335660 2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene;  97% CAS No. 1263365-81-6

2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene; 97%

Cat. No. B6335660
CAS RN: 1263365-81-6
M. Wt: 252.73 g/mol
InChI Key: SDUTVBYMKAVKOU-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene, also known as 3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-2-chloroprop-1-ene, is an organic compound that is used in many scientific research applications. It is a colorless, non-flammable liquid with a boiling point of 97°C and a melting point of -50°C. The chemical formula for 2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is C10H14ClO2, and it has a molecular weight of 199.67 g/mol. It is commonly used in laboratories as a reagent for organic synthesis and as a starting material for the production of various compounds.

Scientific Research Applications

Polymer Degradation Studies

Research on the thermal degradation of commercial epoxy resins, which may involve similar compounds to 2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene, has identified various degradation products and proposed mechanisms for their formation. This study provides insights into the stability and decomposition pathways of epoxy polymers under high temperatures, which is critical for their application in various industries (Grassie, Guy, & Tennent, 1986).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical studies offer a deeper understanding of the molecular structure, bonding, and potential biological interactions of complex molecules. Such research can inform the design of new compounds with specific properties or biological activities. While the studies might not directly involve 2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene, they exemplify the methodologies used in exploring the potential applications of complex organic compounds (Viji et al., 2020).

Synthetic Chemistry and Catalysis

Research into the cyclo-oligomerization and rearrangement of phenylated diynes under phase transfer conditions highlights the synthetic versatility and potential applications of phenylated compounds in creating complex molecular architectures. Such synthetic methodologies can be applied to a wide range of compounds, including those similar to 2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene, for the development of new materials or pharmaceuticals (Badrieh et al., 1991).

Electronic and Photonic Device Applications

The controlled polymerization of pi-conjugated organic polymers, such as regioregular poly(3-hexylthiophene), demonstrates the importance of precise molecular design in the development of materials for electronic and photonic devices. This research underscores the potential of carefully designed organic compounds, like 2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene, in advancing technology in these fields (Bronstein & Luscombe, 2009).

properties

IUPAC Name

2-[3-(2-chloroprop-2-enyl)phenoxy]oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO2/c1-11(15)9-12-5-4-6-13(10-12)17-14-7-2-3-8-16-14/h4-6,10,14H,1-3,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUTVBYMKAVKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=CC=C1)OC2CCCCO2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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